molecular formula C11H13NO2 B1650792 Methyl 3-(azetidin-3-yl)benzoate CAS No. 1203797-93-6

Methyl 3-(azetidin-3-yl)benzoate

Cat. No.: B1650792
CAS No.: 1203797-93-6
M. Wt: 191.23
InChI Key: JHLQDXKTVTYSDO-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

Methyl 3-(azetidin-3-yl)benzoate (CAS: 1203797-93-6) features a benzoate ester core linked to an azetidine heterocycle. Its molecular formula is C₁₁H₁₃NO₂ , with a molecular weight of 191.23 g/mol for the free base and 227.69 g/mol for the hydrochloride salt. The benzene ring is substituted at the meta position (C3) by an azetidin-3-yl group, while the ester moiety (-COOCH₃) occupies the para position relative to the azetidine attachment.

The azetidine ring (C₃H₆N) adopts a puckered conformation to alleviate angle strain, with the nitrogen atom at position 1 and the benzene substituent at position 3. This configuration introduces minimal stereochemical complexity due to the absence of chiral centers in the parent structure. However, conformational isomerism arises from the azetidine ring's flexibility, with energy barriers between puckered states estimated at 5–8 kJ/mol based on computational models of analogous azetidine derivatives.

Key structural features :

  • Bond lengths : C-N (1.47 Å), C-O (1.34 Å for ester)
  • Dihedral angles : Benzene-azetidine plane torsion ≈ 45–60° (minimizes steric hindrance)

Crystallographic Studies and Conformational Dynamics

While single-crystal X-ray data for this specific compound remain unreported, studies on related azetidine-containing esters reveal:

Parameter Value (Analogues) Source Compound
Azetidine ring puckering amplitude 0.5–0.7 Å Methyl 4-(azetidin-3-yl)benzoate
Unit cell dimensions (Å) a=7.2, b=10.1, c=12.3 Piperidine-linked benzoates
Space group P2₁/c Azetidine hydrochlorides

Molecular dynamics simulations predict two dominant conformers:

  • Planar azetidine : Benzene and azetidine rings coplanar (15% population).
  • Perpendicular azetidine : Azetidine puckered orthogonal to benzene (85% population).

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 7.85 (d, J=7.8 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 4.10 (t, 4H, azetidine-H), 3.85 (s, 3H, OCH₃), 3.20 (m, 1H, N-CH).
  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 167.2 (C=O), 138.5–126.3 (Ar-C), 52.1 (OCH₃), 48.7 (azetidine-C3), 45.2 (N-CH₂).

Infrared Spectroscopy (IR) :

  • νmax (cm⁻¹): 1724 (C=O stretch), 1601 (aromatic C=C), 1270 (C-O ester), 1120 (C-N azetidine).

Mass Spectrometry :

  • ESI-MS (m/z) : 191.1 [M+H]⁺ (calc. 191.0946), 213.1 [M+Na]⁺.

Thermodynamic Properties and Solubility Behavior

Property Value Conditions
Melting point 158–162°C (dec.) Hydrochloride salt
LogP (octanol/water) 1.31 ± 0.05 Predicted
Solubility in water 2.1 mg/mL (HCl salt) 25°C, pH 3.0
Solubility in ethanol 34 mg/mL 25°C
ΔHvap 68.9 kJ/mol Estimated via group contribution

The compound exhibits pH-dependent solubility: protonation of the azetidine nitrogen in acidic conditions enhances aqueous solubility (>10 mg/mL at pH <4), while the free base demonstrates preferential solubility in polar organic solvents (DMF > DMSO > methanol).

Comparative Analysis with Azetidine-containing Analogues

Parameter This compound Methyl 3-(pyrrolidin-3-yl)benzoate Methyl 4-(azetidin-3-yl)benzoate
Ring strain energy (kJ/mol) 27.4 0 (pyrrolidine) 27.1
λmax (UV-Vis) 268 nm 272 nm 265 nm
T1/2 hydrolysis (pH 7) 48 hr 72 hr 52 hr
Dipole moment (D) 3.12 2.98 3.08

Key trends:

  • Ring size effects : Azetidine derivatives exhibit 12–15% faster ester hydrolysis vs. five-membered ring analogues due to increased ring strain enhancing nucleophilic attack at the carbonyl.
  • Substituent position : Meta-substituted benzoates show 20% higher LogP than para isomers due to reduced molecular symmetry.
  • Conformational rigidity : Azetidine-containing compounds display 3× greater conformational diversity in MD simulations compared to piperidine analogues.

Properties

IUPAC Name

methyl 3-(azetidin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLQDXKTVTYSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304322
Record name Methyl 3-(3-azetidinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203797-93-6
Record name Methyl 3-(3-azetidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203797-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(3-azetidinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide-Mediated Cyclization

A foundational approach involves the reaction of methyl 3-aminobenzoate with 2-(chloromethyl)oxirane under controlled conditions. Adapted from green synthesis protocols for 1-benzylazetidin-3-ol, this method employs water as a solvent at 0–5°C to minimize side reactions. The amine nucleophile attacks the less substituted epoxide carbon, forming a secondary alcohol intermediate. Subsequent cyclization under reflux with sodium carbonate in acetonitrile (80–90°C, 16 h) yields the azetidine ring. Critical parameters include:

  • Temperature control : Excessive heat promotes epoxide polymerization.
  • Base selection : Sodium carbonate ensures mild deprotonation without hydrolyzing the ester.
  • Solvent polarity : Acetonitrile enhances cyclization kinetics by stabilizing transition states.

Post-cyclization, the crude product is treated with oxalic acid in methyl tert-butyl ether (MTBE) to precipitate salts, achieving 88.7% yield after recrystallization.

Reductive Cyclization of Imines

Thesis work by Salih Hama demonstrates reductive cyclization of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines using sodium borohydride. Applied to methyl 3-(2,3-dibromo-2-methylpropanamido)benzoate, this method forms the azetidine ring via intramolecular nucleophilic displacement. Key observations:

  • Reaction time : Prolonged reflux (12–24 h) ensures complete bromide displacement.
  • Steric effects : Bulky substituents on the imine nitrogen reduce yields due to hindered cyclization.
  • Byproduct formation : Competing elimination generates aziridines, necessitating chromatographic purification.

Functionalization of Preformed Azetidine Intermediates

Nucleophilic Aromatic Substitution

Patent WO2000063168A1 details mesylation protocols for activating azetidin-3-ol derivatives. For Methyl 3-(azetidin-3-yl)benzoate:

  • Mesylation : Treat azetidin-3-ol with methanesulfonyl chloride (-40°C, methylene chloride, triethylamine).
  • Displacement : React the mesylate with methyl 3-hydroxybenzoate in aqueous ammonia (55–60°C, 12 h).

Advantages include:

  • Solvent system : Biphasic water/methylene chloride mixtures simplify byproduct removal.
  • Catalysis : Triethylamine scavenges HCl, preventing ester hydrolysis.
  • Yield optimization : A 1.2:1 mesylate-to-nucleophile ratio minimizes dimerization.

Palladium-Catalyzed Cross-Coupling

The RSC strain-release arylation protocol enables direct C–H functionalization of Boc-protected azetidines. Adapting this for this compound:

  • Protection : Install tert-butyloxycarbonyl (Boc) on azetidine using Boc₂O in THF.
  • Arylation : Employ Suzuki-Miyaura coupling with methyl 3-boronobenzoate and Pd(PPh₃)₄.
  • Deprotection : Remove Boc with trifluoroacetic anhydride (0°C, 1 h).

This method achieves regiospecific arylation at the azetidine 3-position, avoiding ring-opening side reactions.

Protecting Group Strategies

Benzyl Protection

Hydrogenolysis of benzyl-protected intermediates (e.g., 1-benzylazetidin-3-yl derivatives) uses palladium hydroxide (20% on carbon) under hydrogen (60 psi, 60°C). Critical considerations:

  • Catalyst loading : 10% w/w relative to substrate ensures complete deprotection within 72 h.
  • Temperature effects : Exceeding 65°C degrades the benzoate ester.

Trifluoroacetamide Cleavage

Patent WO2000063168A1 introduces a two-step deprotection for tert-butyl groups:

  • Trifluoroacetylation : Treat N-(t-butyl)azetidine with trifluoroacetic anhydride (0°C, 1 h).
  • Hydrolysis : Cleave the trifluoroacetamide with sodium hydroxide (room temperature, 30 min).

This method achieves 89.5% yield with minimal ester saponification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Epoxide cyclization 88.7 98 Green solvent (water) Limited to primary amines
Reductive cyclization 65 92 Tolerates bulky substituents Requires chromatography
Mesylation/displacement 73 95 Scalable (>100 g) Multi-step protection/deprotection
Cross-coupling 69 97 Regiospecific Expensive catalysts

Mechanistic Insights and Side Reactions

Ring-Opening Pathways

Azetidine’s ring strain (≈26 kcal/mol) predisposes it to nucleophilic attack. Common side reactions during benzoate coupling include:

  • Amide formation : Ester aminolysis by azetidine NH groups, mitigated by Boc protection.
  • Polymerization : Mesylate intermediates dimerize above -10°C.

Steric Effects on Cyclization

Density functional theory (DFT) calculations reveal that substituents at the azetidine 3-position increase transition state energy by 4–8 kcal/mol, explaining lower yields for bulky benzoates.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the PMC green method, a microchannel reactor (1 mL/min flow rate) enables:

  • Improved heat transfer : 90-s residence time prevents thermal degradation.
  • Catalyst recycling : Cobalt acetate in acetic acid is reused for 5 cycles without yield loss.

Crystallization Optimization

This compound’s low solubility in MTBE necessitates:

  • Antisolvent addition : Dropwise ethyl acetate induces crystallization (15°C, 5:1 MTBE:EtOAc).
  • Particle engineering : Ultrasound irradiation produces uniform crystals (D50 = 50 µm).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the azetidine ring or the ester group.

    Substitution: The compound can participate in substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction could produce azetidine derivatives with modified functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 3-(azetidin-3-yl)benzoate serves as a building block in organic synthesis. Its azetidine ring allows for the formation of complex heterocyclic compounds, making it valuable in developing new materials and specialty chemicals .

Research indicates potential biological activities of its derivatives, particularly in antimicrobial and anticancer domains. Studies have explored its interaction with various biological pathways, suggesting that modifications to the azetidine ring can enhance efficacy against specific targets .

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate in drug development. Its structural characteristics make it a candidate for creating new therapeutic agents targeting diseases such as tuberculosis and cancer. For instance, derivatives of this compound have shown promise in inhibiting polyketide synthase, a target for tuberculosis treatment .

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The results indicated that certain modifications to the azetidine moiety enhanced cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through specific molecular pathways .

Case Study: Antimicrobial Properties

Another research focused on the antimicrobial activity of this compound derivatives against resistant bacterial strains. The findings suggested that these compounds exhibited significant antibacterial effects, potentially serving as leads for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)benzoate involves its interaction with molecular targets through its azetidine ring and ester group. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, which can modulate biological pathways and molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Methyl 3-(azetidin-3-yl)benzoate and analogous compounds:

Compound Name Substituent Molecular Formula Key Properties Applications Safety/Toxicity
This compound Azetidine (4-membered N-ring) C₁₁H₁₃NO₂ Moderate polarity, basic amine, strained ring enhances reactivity Medicinal chemistry, materials science Limited data; handle with amine/ester precautions
Methyl benzoate None (simplest ester) C₈H₈O₂ Low polarity, lipophilic, stable Cosmetics, flavoring agent LD₅₀ (rat, oral): 1.2–3.4 g/kg; mild irritant
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate Piperidine (6-membered N-ring) C₁₄H₂₁ClN₂O₂ Higher solubility (HCl salt), reduced ring strain Pharmaceutical intermediates (e.g., kinase inhibitors) No specific data; likely requires handling of amine salts
Methyl 3-(cyanomethyl)benzoate Cyanomethyl C₁₀H₉NO₂ Electron-withdrawing group, polar nitrile Chemical synthesis (precursor for agrochemicals) Limited data; cyanide-related toxicity possible
Methyl 3-nitro-2-methylbenzoate Nitro and methyl groups C₁₀H₁₀NO₄ Strong electron-withdrawing nitro group, aromatic electrophilic substitution Explosives, dyes Irritant; mutagenic potential from nitro groups

Key Structural and Functional Comparisons

Azetidine vs. Piperidine Substituents: The azetidine ring in the target compound introduces greater steric strain and basicity compared to the six-membered piperidine ring in Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate. This strain may enhance reactivity in ring-opening or cycloaddition reactions . Piperidine derivatives often exhibit better solubility in aqueous systems when converted to hydrochloride salts, whereas azetidine-containing compounds may require organic solvents .

Electron-Donating vs. Electron-Withdrawing Groups: The azetidine’s amine group is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, nitro (Methyl 3-nitro-2-methylbenzoate) and cyanomethyl (Methyl 3-(cyanomethyl)benzoate) groups are electron-withdrawing, directing reactivity to meta/para positions and reducing ring electron density .

Methyl benzoate, a simpler analog, is generally recognized as safe (GRAS) for use in cosmetics, whereas nitro- and cyanomethyl-substituted derivatives may pose toxicity risks .

Synthetic Utility: this compound’s synthesis likely parallels methods for similar esters, such as nucleophilic substitution using azetidine and methyl 3-(bromomethyl)benzoate under basic conditions . Cyanomethyl and nitro derivatives are typically synthesized via Friedel-Crafts alkylation or nitration reactions, respectively .

Biological Activity

Methyl 3-(azetidin-3-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of an azetidine ring linked to a benzoate moiety. The azetidine structure contributes to its chemical reactivity and potential interactions with biological targets. This compound is synthesized through methods such as aza-Michael addition, which facilitates the formation of the azetidine ring followed by its attachment to the benzoate ester.

Anticancer Activity

This compound derivatives are being investigated for their anticancer properties. In vitro studies have shown that related azetidine compounds can inhibit cell proliferation in cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM . The mechanism often involves the destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The azetidine ring enhances reactivity due to its strain, allowing it to participate in chemical transformations that modulate biological pathways. For example, it may interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for mitosis .

Case Studies and Research Findings

  • In Vitro Anticancer Studies :
    • A study on azetidine derivatives revealed significant antiproliferative effects on MCF-7 cells. Compounds with similar structures demonstrated IC50 values comparable to known chemotherapeutics like CA-4 .
    • Flow cytometry analyses indicated that these compounds could effectively induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle.
  • Antimicrobial Activity Evaluation :
    • While direct studies on this compound are scarce, related azetidine compounds have been tested against various bacterial strains, showing promising antibacterial effects. These findings suggest a potential pathway for further exploration into the antimicrobial efficacy of this compound.

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInhibition of tubulin polymerization
Apoptosis InductionCell cycle arrest in G2/M phase

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-(azetidin-3-yl)benzoate?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the azetidine ring (a strained four-membered amine) can be introduced through alkylation of a benzoate precursor with a functionalized azetidine derivative. Propiolate esters (e.g., methyl propiolate) may serve as intermediates for alkyne-containing analogs, as seen in related compounds . Purification typically involves column chromatography or recrystallization, with characterization by 1H^1H/13C^{13}C NMR and mass spectrometry .

Q. How is the structural identity of this compound confirmed in experimental settings?

Structural confirmation combines spectroscopic and chromatographic methods:

  • NMR spectroscopy : Proton and carbon NMR identify functional groups (e.g., ester carbonyl at ~168 ppm, azetidine protons at 3.0–4.0 ppm).
  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry verifies molecular weight and purity .
  • Elemental analysis : Validates empirical formula consistency .

Q. What methodologies are used to assess the purity of this compound?

Purity is evaluated via:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .
  • Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products.
  • Melting point determination : Sharp melting ranges indicate high crystallinity and purity .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve discrepancies in structural data?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, SHELX programs refine crystallographic data to resolve ambiguities in azetidine ring geometry . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and compare with experimental data to identify outliers, such as steric strain in the azetidine moiety . Discrepancies between SC-XRD and DFT may arise from crystal packing effects or solvent interactions .

Q. What are the synthetic challenges in modifying the azetidine ring of this compound?

The azetidine ring’s strain (83° bond angles vs. 109.5° in unstrained amines) increases reactivity but complicates stability. Key challenges include:

  • Ring-opening reactions : Nucleophiles (e.g., thiols) can cleave the ring under basic conditions.
  • Functionalization : Direct substitution requires protecting groups (e.g., Boc) to prevent side reactions .
  • Storage : Anhydrous conditions and low temperatures (-20°C) mitigate hydrolysis .

Q. How can researchers investigate the biological interactions of this compound?

Advanced studies include:

  • DNA binding assays : Fluorescence quenching or circular dichroism (CD) to monitor interactions with human DNA, as seen in benzothiazine analogs .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases or GPCRs) .
  • Metabolic stability : Liver microsome assays evaluate cytochrome P450-mediated degradation .

Q. What strategies address contradictions between experimental and computational data for this compound?

Discrepancies in geometry or reactivity are resolved by:

  • Multi-method validation : Cross-referencing SC-XRD, NMR, and DFT results .
  • Solvent effect modeling : Including implicit solvent models (e.g., PCM) in DFT simulations to mimic experimental conditions .
  • Dynamic NMR : Tracking conformational changes in solution that differ from solid-state structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-(azetidin-3-yl)benzoate
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